

Spectral Data Analysis of 2-Benzofuranylglyoxal Hydrate: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzofuranylglyoxal hydrate

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This technical guide provides a detailed analysis of the expected spectral data for **2-benzofuranylglyoxal hydrate** (CAS No. 131922-15-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes generalized experimental protocols for its synthesis and spectral data acquisition.

Chemical Structure and Properties

Chemical Name: 2-(Benzofuran-2-yl)-2-oxoacetaldehyde hydrate; 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one Molecular Formula: $C_{10}H_8O_4$ Molecular Weight: 192.17 g/mol

The structure consists of a benzofuran ring substituted at the 2-position with a glyoxal hydrate moiety. The presence of the hydrate form is a key characteristic, where the aldehyde group of the glyoxal is geminally dihydroxylated.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-benzofuranylglyoxal hydrate**. These predictions are based on established principles of spectroscopy and comparison with structurally related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 7.6	m	2H	Aromatic protons (H-4, H-7)
~7.5 - 7.3	m	2H	Aromatic protons (H-5, H-6)
~7.2	s	1H	Furan proton (H-3)
~6.5	d	2H	Hydroxyl protons (-OH)
~5.8	t	1H	Methine proton (-CH(OH) $_2$)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~188	C=O (Ketone)
~155	C-7a
~150	C-2
~128 - 122	Aromatic carbons (C-4, C-5, C-6, C-7)
~115	C-3a
~112	C-3
~90	-CH(OH) $_2$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretching (gem-diol and absorbed water)
~3100	Weak	C-H stretching (aromatic and furan)
~1680	Strong	C=O stretching (ketone)
~1600, ~1450	Medium	C=C stretching (aromatic)
~1250	Strong	C-O stretching (furan)
~1100	Strong	C-O stretching (gem-diol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
174	Moderate	[M - H ₂ O] ⁺ (Loss of water from the hydrate)
146	High	[M - H ₂ O - CO] ⁺ (Loss of water and carbon monoxide)
118	Moderate	[Benzofuran] ⁺
89	High	[Benzofuran - CHO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of **2-benzofuranylglyoxal hydrate**.

Synthesis of 2-Benzofuranylglyoxal Hydrate

A potential synthetic route to **2-benzofuranylglyoxal hydrate** involves the oxidation of 2-acetylbenzofuran.

Materials:

- 2-Acetylbenzofuran
- Selenium dioxide (SeO_2)
- Dioxane
- Water
- Dichloromethane
- Magnesium sulfate (MgSO_4)

Procedure:

- A mixture of 2-acetylbenzofuran (1 equivalent) and selenium dioxide (1.1 equivalents) in a solution of dioxane and water (e.g., 95:5 v/v) is refluxed for several hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the selenium byproduct is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in dichloromethane and washed with water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
- Purification is achieved by recrystallization or column chromatography on silica gel.

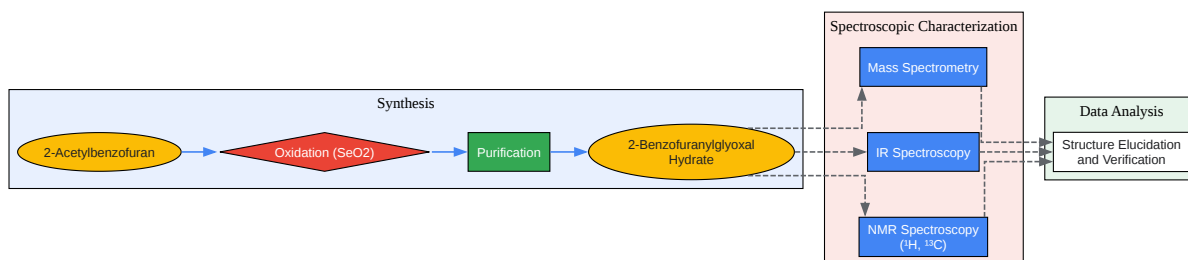
Spectral Data Acquisition

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **Mass Spectrometry:** Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-benzofuranylglyoxal hydrate**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **2-benzofuranylglyoxal hydrate**.

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